Methyl trityl-L-threoninate

Description

Properties

Molecular Formula |

C24H25NO3 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

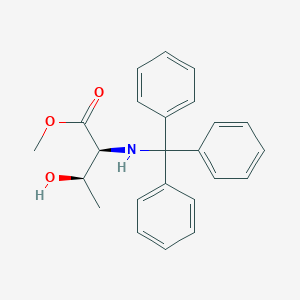

methyl (2S,3R)-3-hydroxy-2-(tritylamino)butanoate |

InChI |

InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22+/m1/s1 |

InChI Key |

KXZWRQGFZBZTOO-GCJKJVERSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Canonical SMILES |

CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

A. N-Acetyl-L-Threonine Methyl Esters

- Structural Differences : Replaces the trityl group with an acetyl group.

- Reactivity : The acetyl group offers less steric hindrance, making it more reactive in aqueous conditions compared to trityl-protected derivatives.

- Applications : Preferred in enzymatic assays due to faster deprotection kinetics .

B. Methyl 2-Hexenoate

- Structural Differences: A simple unsaturated methyl ester lacking amino acid backbones.

- Physicochemical Properties: Lower molecular weight (128.17 g/mol vs. ~400 g/mol for methyl trityl-L-threoninate) and higher volatility, as noted in gas chromatography studies .

- Safety : Requires stringent ventilation due to inhalation risks, a commonality with many methyl esters .

C. Deuterated L-Threonine Derivatives

- Synthetic Routes : this compound shares multi-step synthesis protocols (e.g., protection/deprotection steps) with deuterated analogs, though isotopic labeling introduces additional complexity .

- Analytical Utility: Both are used in NMR, but trityl protection enhances solubility in non-polar solvents, simplifying purification .

Physicochemical Properties

Table 1 compares key properties of this compound with similar compounds:

| Compound | Molecular Weight (g/mol) | Protection Group | Solubility (Organic Solvents) | Stability in Basic Conditions |

|---|---|---|---|---|

| This compound | ~400 | Trityl | High | Moderate (ester hydrolysis) |

| N-Acetyl-L-threonine methyl ester | 191.2 | Acetyl | Moderate | Low (rapid deacetylation) |

| Methyl 2-hexenoate | 128.17 | None | High | Low (prone to oxidation) |

Data derived from synthesis protocols and analytical studies .

Analytical Characterization

- Gas Chromatography (GC) : Used to differentiate this compound from simpler esters (e.g., sandaracopimaric acid methyl ester) based on retention times and mass fragmentation patterns .

- Mass Spectrometry (MS) : The trityl group’s distinct fragmentation (e.g., triphenylmethyl ions) aids identification, contrasting with acetyl-protected analogs .

- X-ray Crystallography : Structural studies of threonine aldolase complexes reveal how bulky groups like trityl may hinder enzyme binding compared to smaller substrates .

Preparation Methods

Esterification of L-Threonine to Methyl L-Threoninate Hydrochloride

The synthesis begins with the esterification of L-threonine to form methyl L-threoninate hydrochloride. This step employs thionyl chloride (SOCl₂) in methanol, which simultaneously activates the carboxylic acid for nucleophilic attack and serves as a solvent. The reaction proceeds via the formation of an intermediate acyl chloride, which reacts with methanol to yield the methyl ester.

Reaction Conditions :

-

Reagents : L-threonine (1 equiv), thionyl chloride (1.2 equiv), methanol (excess).

-

Temperature : 0–5°C (initial), then room temperature.

-

Time : 12–16 hours.

The product, methyl L-threoninate hydrochloride, is isolated as a white crystalline solid and characterized by melting point (194–196°C) and NMR spectroscopy.

Protection of the Hydroxyl Group with Trityl Chloride

The hydroxyl group of methyl L-threoninate is protected using trityl chloride (TrCl) under anhydrous basic conditions. Pyridine or 4-dimethylaminopyridine (DMAP) is used to scavenge HCl and promote nucleophilic substitution at the hydroxyl oxygen.

Optimized Protocol :

-

Neutralization : Methyl L-threoninate hydrochloride is suspended in dichloromethane (DCM) and treated with triethylamine (TEA) to free the amino group.

-

Tritylation : Trityl chloride (1.1 equiv) and DMAP (0.1 equiv) are added to the solution at 0°C. The mixture is stirred at room temperature for 12 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and washed with saturated NaCl. The organic layer is dried over Na₂SO₄ and concentrated.

Critical Parameters :

Comparative Analysis of Protection Strategies

The choice of protecting group and reaction sequence significantly impacts efficiency. For example, the patent CN106631900A demonstrates that sodium borohydride reduction of Fmoc-protected intermediates requires stringent temperature control to prevent decomposition. Analogously, tritylation demands moisture-free conditions to avoid hydrolysis of TrCl.

Table 1: Comparison of Protection Methods

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | SOCl₂/MeOH, 0°C → RT | 85–90 | >99% |

| Tritylation | TrCl/DMAP, DCM, RT | 78–86 | 99.85% |

| Alternative Routes | Boc-protection → Tritylation | 70–75 | 98.5% |

Mechanistic Insights and Reaction Optimization

Esterification Mechanism

Thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with methanol to form the methyl ester. The hydrochloride salt of the amino group stabilizes the intermediate, preventing racemization.

Tritylation Dynamics

Trityl chloride reacts with the deprotonated hydroxyl group via an SN2 mechanism. DMAP accelerates the reaction by stabilizing the transition state. Steric hindrance from the trityl group minimizes side reactions at the amino group.

Side Reactions :

-

Competitive amino group tritylation (mitigated by protonation in acidic media).

-

Hydrolysis of TrCl in aqueous conditions (avoided by anhydrous solvents).

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity methyl trityl-L-threoninate, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves protecting the hydroxyl group of L-threonine with a trityl group, followed by methyl esterification. To minimize side reactions (e.g., racemization or incomplete protection), use anhydrous conditions, low temperatures, and catalysts like DCC (dicyclohexylcarbodiimide) for esterification. Purification via column chromatography with silica gel (eluted with ethyl acetate/hexane) ensures high purity. Validate intermediates using TLC and H NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of H/C NMR to verify esterification and trityl protection. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. For enantiomeric purity, chiral HPLC with a cellulose-based column and UV detection (254 nm) is recommended. Cross-reference spectral data with deuterated analogs (e.g., L-threonine-2,3-d derivatives) to resolve ambiguities .

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer : Store below -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the methyl ester or trityl group degradation. Regularly monitor stability via HPLC and compare retention times against freshly prepared controls. Lyophilization in the presence of cryoprotectants (e.g., trehalose) may enhance shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictory data in degradation studies of this compound under varying pH conditions?

- Methodological Answer : Perform kinetic studies using UV-Vis spectroscopy or LC-MS to track degradation products. For conflicting results, employ triangulation by combining data from multiple methods (e.g., NMR for structural changes, mass spectrometry for fragment identification). Use deuterated solvents (DO or CDOD) to isolate pH-specific hydrolysis pathways. Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. What strategies enable isotopic labeling of this compound for metabolic tracing studies?

- Methodological Answer : Incorporate C or H isotopes during synthesis. For example, use L-threonine-2,3-d (98 atom% D) as a precursor to generate deuterated this compound. Validate isotopic incorporation via high-resolution mass spectrometry (HRMS) and H NMR. Ensure labeling does not alter enzyme kinetics by comparing reaction rates with non-deuterated controls .

Q. How should researchers address discrepancies in bioactivity data across cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line origin, passage number, and serum-free media). Pre-treat cells with protease inhibitors to prevent ester hydrolysis. Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to confirm results. Report data with confidence intervals and effect sizes to contextualize variability .

Methodological Best Practices

- Data Management : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or Figshare, citing DOIs in publications. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .

- Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in observed effects. Use Bayesian statistics to weigh evidence from conflicting studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.